2-Methyl-6-thiopurine

説明

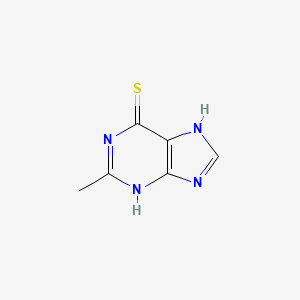

Structure

3D Structure

特性

CAS番号 |

38917-31-6 |

|---|---|

分子式 |

C6H6N4S |

分子量 |

166.21 g/mol |

IUPAC名 |

2-methyl-3,7-dihydropurine-6-thione |

InChI |

InChI=1S/C6H6N4S/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11) |

InChIキー |

YWQVHMHIKOYWHQ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=S)C2=C(N1)N=CN2 |

正規SMILES |

CC1=NC(=S)C2=C(N1)N=CN2 |

他のCAS番号 |

38917-31-6 |

同義語 |

6-methylmercaptopurine 6-methylthiopurine methylmercaptopurine |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications of 2 Methyl 6 Thiopurine and Analogues

Precursor Chemistry and Reaction Pathways for Thiopurine Synthesis

The foundation of thiopurine synthesis lies in the controlled assembly of the purine (B94841) bicyclic structure and the subsequent introduction of sulfur and methyl functionalities at desired positions.

Strategies for Purine Ring Formation and Functionalization

The purine ring, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can be constructed through various synthetic routes. researchgate.netwikipedia.org One of the most versatile and widely employed methods is the Traube purine synthesis. pharmaguideline.comdrugfuture.comthieme-connect.deslideshare.netscribd.com This classical approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid, to form the imidazole portion of the purine ring. drugfuture.comthieme-connect.de

To synthesize a 2-methyl-substituted purine like 2-methyl-6-thiopurine, the Traube synthesis would commence with a 2-methyl-4,5-diaminopyrimidine derivative. The general strategy involves:

Nitrosation of a 4-amino-6-hydroxypyrimidine (B372064) at the 5-position. pharmaguideline.comscribd.com

Reduction of the nitroso group to an amino group, yielding the requisite 4,5-diaminopyrimidine. drugfuture.com

Cyclization with a suitable one-carbon source to close the imidazole ring. thieme-connect.de

Functionalization of the purine ring is often achieved through the manipulation of halo- or oxo-purine intermediates. For instance, a 6-chloropurine (B14466) derivative can serve as a versatile precursor for introducing various nucleophiles at the C6 position, including sulfur-containing moieties. nih.govresearchgate.net Similarly, a hypoxanthine (B114508) (6-oxopurine) analogue can be converted to its corresponding thiopurine.

Introduction of Sulfur and Methyl Groups

The introduction of the thio group at the C6 position is a key step in the synthesis of 6-thiopurines. A common and effective method is the thionation of the corresponding 6-oxopurine (hypoxanthine) derivative. prepchem.com This transformation is typically achieved by heating the oxopurine with a thionating agent such as phosphorus pentasulfide (P₂S₅) in a high-boiling solvent like pyridine. prepchem.comgoogle.com Lawesson's reagent is another powerful thionating agent that can be employed for this purpose. researchgate.netnih.gov

For the specific synthesis of 2-methyl-6-mercaptopurine, the direct thionation of 2-methylhypoxanthine is a viable route. prepchem.com The reaction proceeds by refluxing 2-methylhypoxanthine with phosphorus pentasulfide in pyridine. prepchem.com

| Starting Material | Reagent | Solvent | Condition | Product | Yield |

| 2-Methylhypoxanthine | Phosphorus pentasulfide (P₂S₅) | Pyridine | Reflux | 2-Methyl-6-mercaptopurine | 46.3% |

| This table summarizes the direct thionation method for synthesizing 2-Methyl-6-mercaptopurine. |

The introduction of a methyl group can be accomplished through several strategies depending on the desired position and the available precursors. For a 2-methylpurine, the methyl group is typically incorporated from the start of the synthesis, for example, by using a 2-methyl-substituted pyrimidine precursor in a Traube synthesis. For methylation at the sulfur atom (S-methylation), a 6-mercaptopurine (B1684380) derivative can be treated with a methylating agent like methyl iodide. tandfonline.comnih.gov

Targeted Synthesis of 6-Methylthiopurine and its Nucleoside/Nucleotide Analogues

While the focus is on this compound, the synthetic strategies for the closely related 6-methylthiopurine and its nucleoside analogues provide a direct blueprint for accessing the corresponding 2-methylated compounds.

Chemical Synthesis of 2'-Deoxy-6-methylthioinosine and Related Structures

The synthesis of nucleosides containing a 6-methylthiopurine base typically starts from a readily available nucleoside like 2'-deoxyinosine. A representative synthetic pathway involves several key steps. tandfonline.com

Protection: The hydroxyl groups of the sugar moiety (e.g., 2'-deoxyribose) are protected, often by acetylation, to prevent unwanted side reactions in subsequent steps. tandfonline.com

Thionation: The 6-oxo group of the protected inosine (B1671953) is converted to a 6-thio group using a thionating agent.

Methylation and Deprotection: The thio group is then methylated, for example with methyl iodide. tandfonline.com This step can often be performed in the same pot as the deprotection of the sugar hydroxyl groups. tandfonline.com

| Step | Reaction | Reagents | Typical Yield |

| 1 | Acetylation of 2'-Deoxyinosine | Acetic Anhydride | High |

| 2 | Thionation | Lawesson's Reagent or P₂S₅ | High |

| 3 | Methylation & Deprotection | Methyl Iodide, Base | High |

| This table outlines the general synthetic route to 2'-Deoxy-6-methylthioinosine. |

Preparation of Oligonucleotides Containing 6-Methylthiopurine Residues

The incorporation of modified nucleosides like 6-methylthiopurine into DNA or RNA oligonucleotides is achieved using solid-phase phosphoramidite (B1245037) chemistry. This requires the synthesis of a phosphoramidite derivative of the modified nucleoside.

The synthetic route to the 6-methylthiopurine phosphoramidite follows from the synthesis of the nucleoside itself. tandfonline.com After the synthesis of 2'-deoxy-6-methylthioinosine, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety. This phosphoramidite monomer can then be used in an automated DNA synthesizer to be incorporated at any desired position in an oligonucleotide sequence. tandfonline.com

Methylation of 6-Thiopurine and 6-Thioguanine (B1684491) within Oligonucleotides

An alternative and facile method for preparing oligonucleotides containing 6-methylthiopurine is the post-synthetic modification of an oligonucleotide that already contains a 6-thiopurine or 6-thioguanine residue. tandfonline.com

In this approach, a standard oligonucleotide is first synthesized containing a 6-thiopurine nucleoside. Following the synthesis and deprotection of the oligonucleotide, it is treated with a methylating agent, such as methyl iodide. tandfonline.comnih.gov This reaction leads to the exclusive S-methylation of the 6-thiopurine (or 6-thioguanine) residue, yielding the desired 6-methylthiopurine-containing oligonucleotide. tandfonline.com This method is advantageous as it avoids the need to synthesize the phosphoramidite of the S-methylated nucleoside. tandfonline.com

Synthesis of 2-Methyl- and 2-Methylthio-6,8-Disubstituted Purines

The synthesis of 2-methyl- and 2-methylthio-6,8-disubstituted purines has been a subject of interest for creating potential purine antagonists. A key approach involves the use of 2-methyl- or 2-methylthio-6,8-dichloropurines as versatile intermediates. These dichloropurines can be prepared and subsequently reacted with various nucleophiles to introduce different substituents at the 6 and 8 positions.

For instance, 6,8-dichloro-2-methylpurine can be synthesized and then selectively reacted. The chlorine atom at the 6-position is generally more reactive towards nucleophilic substitution than the one at the 8-position. This differential reactivity allows for the stepwise introduction of different groups. For example, reaction with amines can lead to the formation of 6-amino-8-chloro-2-methylpurines. Subsequent reactions can then be performed at the 8-position.

Similarly, 2-methylthio-6,8-dichloropurine serves as a precursor for a range of 2-methylthio-disubstituted purines. The synthetic routes often involve the initial construction of a pyrimidine ring, followed by the annulation of the imidazole ring to form the purine scaffold. Key intermediates such as 4,5-diaminopyrimidines are frequently employed.

A study by Roland K. Robins detailed the synthesis of several 2-methyl- and 2-methylthio-6,8-disubstituted purines. The general strategy involved the preparation of 6,8-dichloro-2-methylpurine and 6,8-dichloro-2-methylthiopurine. These compounds were then used to synthesize a variety of derivatives by reacting them with nucleophiles such as ammonia, amines, and thiourea (B124793). The reaction of 6,8-dichloro-2-methylpurine with thiourea in refluxing ethanol, for example, yielded 2-methyl-6,8-purinedithiol.

The following table summarizes the synthesis of some 2-methyl- and 2-methylthio-6,8-disubstituted purines from their respective dichloropurine precursors.

| Precursor | Reagent/Condition | Product |

| 6,8-Dichloro-2-methylpurine | Aqueous Ammonia | 6-Amino-8-chloro-2-methylpurine |

| 6,8-Dichloro-2-methylpurine | Thiourea/Ethanol | 2-Methyl-6,8-purinedithiol |

| 6,8-Dichloro-2-methylthiopurine | Sodium Hydroxide | 8-Chloro-6-hydroxy-2-methylthiopurine |

| 6,8-Dichloro-2-methylthiopurine | Diethylamine | 6-Diethylamino-8-chloro-2-methylthiopurine |

Synthesis of Oligoribonucleotides Containing 2-Methylthio-N6-alkyladenosines

The incorporation of modified nucleosides like 2-methylthio-N6-alkyladenosines into oligoribonucleotides is crucial for studying their role in biological processes such as translation and codon-anticodon interactions. nih.gov A common and effective method for this synthesis is through the post-synthetic modification of a precursor oligoribonucleotide. nih.govglenresearch.com

This strategy involves the initial synthesis of a precursor oligoribonucleotide containing a reactive group at the desired position. For the synthesis of oligoribonucleotides containing 2-methylthio-N6-alkyladenosines, a precursor oligomer carrying a 2-methylthio-6-chloropurine riboside is typically used. nih.govglenresearch.com This precursor is assembled using standard phosphoramidite chemistry on a solid support.

The key steps in the synthesis of the required 2-methylthio-6-chloropurine riboside phosphoramidite are as follows:

Synthesis of 2′,3′,5′-O-triacetyl-2-methylthio-6-chloropurine riboside: This is achieved by reacting 2′,3′,5′-O-triacetyl-6-chloro-2-aminopurine riboside with dimethyldisulfide and isoamyl nitrite (B80452) in anhydrous acetonitrile. nih.gov

Deprotection of acetyl groups: The triacetylated compound is treated with a mixture of methanol (B129727) and triethylamine (B128534) to remove the acetyl protecting groups. nih.gov

Introduction of the 5′-O-dimethoxytrityl (DMT) group: The 5'-hydroxyl group is protected with a DMT group to allow for selective reactions at other positions. nih.gov

Introduction of the 2′-O-tert-butyldimethylsilyl (TBDMS) group: The 2'-hydroxyl group is silylated to protect it during oligonucleotide synthesis.

Phosphinylation: The final step is the addition of the phosphoramidite moiety to the 3'-hydroxyl group, making it ready for incorporation into the growing oligonucleotide chain.

Once the precursor oligoribonucleotide containing the 2-methylthio-6-chloropurine residue is synthesized, the post-synthetic modification is carried out. The solid-supported oligomer is treated with a specific primary amine, which displaces the chlorine atom at the 6-position to form the desired N6-alkyladenosine derivative. Finally, the oligoribonucleotide is cleaved from the solid support and deprotected.

This method allows for the synthesis of various oligoribonucleotides containing naturally occurring modified nucleosides such as 2-methylthio-N6-isopentenyladenosine (ms2i6A) and 2-methylthio-N6-methyladenosine (ms2m6A), as well as other unnaturally modified adenosine (B11128) derivatives. glenresearch.com

Design and Synthesis of Novel Methylated Thiopurine Derivatives and Prodrugs for Research

The design and synthesis of novel methylated thiopurine derivatives and prodrugs are essential for advancing our understanding of their mechanisms of action and for developing new therapeutic strategies. These efforts focus on creating molecular probes to study biological pathways, synthesizing analogues with modified structures for mechanistic investigations, and developing modified nucleobases for both in vitro and in vivo studies.

Strategies for Enhancing Molecular Probes

To investigate the biological roles and mechanisms of action of this compound and its derivatives, molecular probes with enhanced detection capabilities are required. Key strategies for enhancing these probes include the incorporation of fluorescent labels, biotin (B1667282) tags, and "clickable" functional groups.

Fluorescent Labeling: The introduction of a fluorescent group allows for the direct visualization of the thiopurine derivative within cells and biological systems. While some thiopurines exhibit weak intrinsic fluorescence, their quantum yields are generally low. nih.gov To overcome this, extrinsic fluorophores can be chemically conjugated to the thiopurine scaffold. The presence of a thiocarbonyl group in thiopurines shifts their absorption to longer wavelengths, which can be advantageous for selective excitation. nih.gov

Biotinylation: Biotinylation is a powerful technique for the detection and isolation of interacting biomolecules. A biotin moiety can be attached to a thiopurine derivative, often via a flexible linker arm to minimize steric hindrance. The high affinity of biotin for streptavidin can then be exploited for affinity purification, pull-down assays, and detection using streptavidin-conjugated enzymes or fluorophores. Biotinylated nucleosides can be incorporated into oligonucleotides using biotin phosphoramidites during automated synthesis.

Click Chemistry: The use of "clickable" functional groups, such as azides and alkynes, provides a highly efficient and specific method for labeling thiopurine derivatives. A thiopurine analogue containing an azide (B81097) or alkyne group can be introduced into a biological system. Subsequently, a detection probe (e.g., a fluorophore or biotin) containing the complementary functional group can be "clicked" onto the thiopurine analogue in situ using copper-catalyzed or strain-promoted cycloaddition reactions. This approach allows for the labeling of target molecules in complex biological environments with high specificity and minimal background.

The following table summarizes these strategies for enhancing thiopurine-based molecular probes.

| Strategy | Description | Application |

| Fluorescent Labeling | Covalent attachment of a fluorescent dye to the thiopurine molecule. | Cellular imaging, fluorescence microscopy, flow cytometry. |

| Biotinylation | Covalent attachment of a biotin molecule to the thiopurine. | Affinity purification, pull-down assays, western blotting, ELISA. |

| Click Chemistry | Incorporation of a bioorthogonal functional group (e.g., azide or alkyne) for subsequent reaction with a labeled probe. | In situ labeling, activity-based protein profiling, imaging in complex biological systems. |

Synthesis of Thiopurine Analogues with Extended Ring Systems for Mechanistic Study

To probe the structural and functional requirements of thiopurine-interacting proteins and enzymes, analogues with extended ring systems are synthesized. These modifications can alter the electronic properties, conformation, and binding modes of the thiopurine core, providing valuable insights into their mechanism of action.

One approach involves the synthesis of tricyclic thiopurine analogues. For example, guanosine (B1672433) analogues containing an additional five-membered ring fused to the purine core have been developed. The synthesis of these compounds often involves a multi-step process, starting from a modified purine. The introduction of the third ring can significantly alter the spectroscopic properties of the molecule. For instance, the combination of a thiocarbonyl group and a tricyclic structure can shift the absorption to longer wavelengths (above 350 nm), allowing for selective photoactivation in biological systems. nih.govfrontiersin.org

These extended ring systems can be designed to mimic naturally occurring DNA adducts or to introduce conformational constraints that can help elucidate the binding requirements of their biological targets. The synthesis of these analogues allows for a systematic investigation of how changes in the purine structure affect their biological activity, such as their ability to induce apoptosis in cancer cells.

Development of Modified Nucleobases for In Vitro and In Vivo Studies

The development of modified thiopurine nucleobases is crucial for a wide range of in vitro and in vivo studies, including investigations into DNA replication, DNA repair, and the therapeutic mechanisms of thiopurine drugs. These studies often require the site-specific incorporation of a modified nucleobase into an oligonucleotide.

The cytotoxic effects of thiopurine drugs are largely attributed to the incorporation of their metabolites, such as 6-thioguanine (6-TG), into DNA. Once in the DNA, 6-TG can be further modified, for example, by methylation to S6-methylthio-2-aminopurine. To study the consequences of these modifications, oligodeoxynucleotides (ODNs) containing these lesions at a specific site are synthesized.

These site-specifically modified ODNs can then be used as substrates in in vitro replication assays with various DNA polymerases. Such studies have shown that lesions like S6-methylthio-2-aminopurine can be bypassed by certain polymerases, but with significant misincorporation of thymine (B56734) opposite the lesion. nih.gov These findings provide a molecular basis for the mutagenic potential of thiopurine metabolites.

Furthermore, thermodynamic studies can be performed on duplex DNA containing these modified nucleobases to assess their impact on DNA stability. It has been shown that metabolites of 6-TG can cause greater destabilization of the DNA duplex than the parent 6-TG nucleobase itself. nih.gov These modified nucleobases serve as invaluable tools for dissecting the molecular mechanisms underlying the therapeutic and toxic effects of thiopurine drugs.

Molecular and Cellular Pharmacodynamics of Methylated Thiopurines

Enzymatic Pathways of Methylation and Metabolism

The metabolism of thiopurines is a complex process involving several competing enzymatic pathways that ultimately determine the concentration of active metabolites and their therapeutic effects.

Role of Thiopurine S-Methyltransferase (TPMT) in Thiopurine Metabolism

Thiopurine S-methyltransferase (TPMT) is a critical cytosolic enzyme that plays a central role in the metabolism of thiopurine drugs such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491). wikipedia.orgildcare.nlnih.gov TPMT catalyzes the S-methylation of these compounds, a process that deactivates them. wikipedia.orgildcare.nl This methylation prevents the conversion of 6-mercaptopurine into its active, cytotoxic thioguanine nucleotide (TGN) metabolites. wikipedia.org The methyl donor for this reaction is S-adenosyl-L-methionine, which is converted to S-adenosyl-L-homocysteine. wikipedia.org

The activity of TPMT is subject to genetic polymorphisms, leading to variations in enzyme activity among individuals. wikipedia.orgildcare.nl These genetic differences can result in decreased or absent TPMT activity, which in turn leads to a higher accumulation of active TGNs and an increased risk of severe side effects like bone marrow suppression. wikipedia.orgmedlineplus.gov

Formation of 6-Methylmercaptopurine (B131649) (6-MMP) and Ribonucleotides (6-MMPR/MeTIMP)

One of the key metabolic routes for 6-mercaptopurine is its methylation by TPMT to form 6-methylmercaptopurine (6-MMP). bmj.comnih.gov This conversion is a significant step, as 6-MMP is a major metabolite. ontosight.ai Subsequently, 6-MMP can be further metabolized to 6-methylmercaptopurine ribonucleotides (6-MMPR), which are also referred to as methylthioinosine monophosphate (MeTIMP). nih.govencyclopedia.pubresearchgate.net The formation of these methylated ribonucleotides is significant as they possess their own biological activity. nih.gov

Specifically, 6-thioinosine monophosphate (TIMP), an intermediate in the activation pathway of 6-MP, can also be a substrate for TPMT, leading to the formation of methylthioinosine monophosphate (MeTIMP). mdpi.compatsnap.com High concentrations of 6-MMP have been associated with treatment failure and potential hepatotoxicity. oup.com

Competitive Methylation and Activation Pathways

The metabolism of 6-mercaptopurine involves a critical juncture where the drug can be directed towards either activation or inactivation through methylation. This creates a competitive environment between the different metabolic pathways. bmj.commdpi.com The anabolic pathway, which leads to the formation of the therapeutically active 6-thioguanine nucleotides (TGNs), competes with the catabolic methylation pathway catalyzed by TPMT. nih.gov

The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to thioinosine monophosphate (TIMP), which is the first step towards the production of active TGNs. wikipedia.orgmdpi.com Simultaneously, TPMT can methylate 6-MP to 6-MMP, shunting the drug away from the activation pathway. nih.gov Therefore, the balance between the activities of HGPRT and TPMT is a crucial determinant of the ultimate therapeutic outcome. Unusually high TPMT activity can lead to a preferential production of methylated metabolites, resulting in lower levels of active TGNs. frontiersin.org

Role of Other Enzymes in Thiopurine Biotransformation (e.g., HGPRT, IMPDH, GMPS, XO, AO)

Besides TPMT, several other enzymes are integral to the biotransformation of thiopurines.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) : This enzyme is responsible for the initial and crucial activation step, converting 6-MP into thioinosine monophosphate (TIMP). wikipedia.orgmdpi.comrupahealth.com

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) and Guanosine (B1672433) monophosphate synthetase (GMPS) : Following the formation of TIMP, these two enzymes are involved in the sequential conversion of TIMP into thioguanine monophosphate (TGMP), a precursor to the active TGNs. nih.govnih.gov

Xanthine (B1682287) oxidase (XO) and Aldehyde oxidase (AO) : These enzymes are involved in the catabolism of 6-mercaptopurine. XO oxidizes 6-MP to the inactive metabolite 6-thiouric acid. nih.govunimi.it AO is also involved in the production of inactive metabolites. frontiersin.org

The interplay of these enzymes creates a complex metabolic network that dictates the levels of various thiopurine metabolites.

Mechanisms of Cellular Activity and Molecular Interactions

The therapeutic effects of thiopurines are mediated by the actions of their various metabolites within the cell.

Inhibition of De Novo Purine (B94841) Synthesis by Methylated Metabolites (e.g., MeTIMP/6-MMPR)

The methylated metabolites of thiopurines, particularly methylthioinosine monophosphate (MeTIMP), also known as 6-methylmercaptopurine ribonucleoside (6-MMPR), are potent inhibitors of de novo purine synthesis. nih.govpatsnap.comresearchgate.net MeTIMP achieves this by inhibiting the enzyme glutamine-5-phosphoribosyl pyrophosphate amidotransferase, which is the rate-limiting enzyme in the de novo purine synthesis pathway. wikipedia.orgmdpi.com This inhibition leads to a reduction in the intracellular pool of purine nucleotides, which are essential for the synthesis of DNA and RNA. patsnap.com The depletion of purine nucleotides contributes to the antiproliferative and immunosuppressive effects of thiopurine drugs. researchgate.net

Table 1: Key Enzymes in Thiopurine Metabolism

| Enzyme | Abbreviation | Function |

|---|---|---|

| Thiopurine S-Methyltransferase | TPMT | Catalyzes the S-methylation (inactivation) of thiopurines. wikipedia.orgildcare.nl |

| Hypoxanthine-guanine phosphoribosyltransferase | HGPRT | Converts 6-mercaptopurine to its active metabolite, thioinosine monophosphate (TIMP). wikipedia.orgmdpi.com |

| Inosine monophosphate dehydrogenase | IMPDH | Converts TIMP to xanthosine (B1684192) monophosphate, a step towards active thioguanine nucleotides. nih.gov |

| Guanosine monophosphate synthetase | GMPS | Converts xanthosine monophosphate to thioguanine monophosphate. nih.gov |

| Xanthine Oxidase | XO | Catabolizes 6-mercaptopurine to the inactive 6-thiouric acid. nih.gov |

| Aldehyde Oxidase | AO | Involved in the catabolism of thiopurines to inactive metabolites. frontiersin.org |

Table 2: Major Thiopurine Metabolites and their Functions

| Metabolite | Abbreviation | Function |

|---|---|---|

| 6-Methylmercaptopurine | 6-MMP | A primary methylated metabolite of 6-mercaptopurine. bmj.com |

| 6-Methylmercaptopurine ribonucleotides / Methylthioinosine monophosphate | 6-MMPR / MeTIMP | Inhibit de novo purine synthesis. nih.govpatsnap.com |

| 6-Thioguanine nucleotides | TGNs | The primary active, cytotoxic metabolites incorporated into DNA and RNA. wikipedia.org |

| Thioinosine monophosphate | TIMP | A key intermediate in the activation pathway of 6-mercaptopurine. mdpi.com |

| 6-Thiouric acid | An inactive catabolic product of 6-mercaptopurine metabolism. nih.gov |

Incorporation of Thiopurine Nucleotides into DNA and RNA

The cytotoxic effects of thiopurine drugs are contingent upon their intracellular activation and subsequent incorporation into nucleic acids. nih.govpharmgkb.org As prodrugs, agents like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) undergo extensive enzymatic conversion to form active metabolites known as 6-thioguanine nucleotides (6-TGNs). nih.govoup.comresearchgate.net This metabolic pathway culminates in the formation of specific thionucleotides that act as fraudulent bases, mimicking endogenous purines.

The primary metabolites incorporated into the genetic material are thio-deoxyguanosine triphosphate (TdGTP or dTGTP) and thioguanosine triphosphate (TGTP). nih.govpharmgkb.org DNA polymerases recognize TdGTP as a substrate and incorporate it into the growing DNA strand in place of deoxyguanosine triphosphate (dGTP). portlandpress.comrsc.org Similarly, TGTP can be incorporated into RNA during transcription. nih.govpharmgkb.orgoup.com

Studies comparing the extent of incorporation have shown that DNA is significantly more susceptible to substitution with thiopurines than RNA. In human leukemic cell lines (CCRF-CEM) cultured with 6-TG, the level of 6-TG substitution for guanine (B1146940) in DNA was approximately 20-fold higher than in RNA. oup.comnih.gov This preferential incorporation into DNA is a major contributor to the genotoxic and cytotoxic effects of the thiopurine class of drugs. oup.com The accumulation of these fraudulent nucleotides within DNA and, to a lesser extent, RNA, disrupts the normal structure and function of these macromolecules, initiating the cellular responses that define their pharmacodynamic profile. nih.govscispace.com

Interaction of Modified DNA/RNA with Cellular Machinery

Once thiopurine nucleotides are incorporated, the resulting modified DNA and RNA molecules interact aberrantly with the cell's molecular machinery, leading to profound cellular dysfunction. The presence of deoxy-6-thioguanosine (dTG) in the DNA template alters its structural integrity. researchgate.net This structural distortion can interfere with critical processes such as DNA replication and repair by inhibiting the function of enzymes that interact with the DNA strand. nih.govnih.gov

The incorporation of TdGTP is known to trigger DNA damage responses, including the formation of single-strand breaks and DNA-protein cross-links. nih.govnih.gov These lesions can physically impede the progression of replication forks and transcription complexes, leading to cell cycle arrest and the initiation of apoptotic pathways. researchgate.netaacrjournals.org For instance, the interaction between UVA radiation and DNA-incorporated 6-TG generates reactive oxygen species that cause transcription-blocking lesions, leading to the polyubiquitylation and degradation of the Rpb1 subunit of RNA Polymerase II, effectively halting transcription. nih.gov Furthermore, the presence of these non-natural nucleosides can affect the activity of enzymes like topoisomerase II and RNase H. aacrjournals.org

While the incorporation of thioguanine into RNA is less extensive, it can still disrupt cellular processes. oup.com Damaged RNA can affect gene expression and interfere with RNA-dependent catalytic activities. researchgate.net Studies have shown that 6-TG incorporation into RNA can elevate adenosine-to-inosine (A-to-I) editing, which alters the information content of transcripts and can contribute to decreased cell viability. researchgate.net

Role of Mismatch Repair Systems in Recognizing Modified Nucleic Acids (e.g., S6-methylthioguanine)

A critical mechanism for thiopurine-induced cytotoxicity involves the cell's own DNA mismatch repair (MMR) system. scispace.comacs.org This pathway is not triggered by the initial incorporation of 6-thioguanine itself, but by a subsequent modification. After its integration into DNA, the 6-thioguanine base can be chemically methylated by the endogenous methyl donor S-adenosylmethionine, forming S6-methylthioguanine. acs.orgnih.govoup.com

During the next cycle of DNA replication, this S6-methylthioguanine base frequently mispairs with thymine (B56734) instead of cytosine. nih.govoup.com The resulting S6-methylthioguanine-thymine ([SMeG]·T) mismatch is a structure that is recognized by the MMR machinery. nih.govoup.com Specifically, the human MutSα (hMSH2-hMSH6) heterodimer, a key sensor protein in the MMR pathway, binds directly to these [SMeG]·T base pairs. acs.orgoup.com

Upon binding, the MMR system attempts to repair the "mismatch." However, because the S6-methylthioguanine resides on the parental template strand, the repair machinery incorrectly identifies the newly synthesized strand containing thymine as faulty. aacrjournals.org The system excises the thymine and a segment of the new strand, but upon re-synthesis, thymine is likely to be re-inserted opposite the S6-methylthioguanine. This leads to a repetitive and futile cycle of mismatch recognition, excision, and futile re-synthesis. researchgate.net This process ultimately results in the accumulation of persistent single-strand breaks, which signals a G2-M phase cell cycle arrest and subsequently triggers apoptosis, explaining the delayed cytotoxicity characteristic of thiopurines. aacrjournals.orgresearchgate.net Cells deficient in the MMR system are notably resistant to thiopurines, underscoring the essential role of this pathway in mediating their cytotoxic effect. acs.orgoup.com

Cellular Effects Beyond Purine Synthesis Inhibition (e.g., Rac1 inhibition, apoptosis induction in lymphocytes)

While thiopurines are known to inhibit de novo purine synthesis, a significant part of their immunosuppressive and cytotoxic activity stems from mechanisms independent of this pathway. rsc.orgfrontiersin.org Key among these is the direct modulation of intracellular signaling pathways and the induction of apoptosis in immune cells. wjgnet.com

Rac1 Inhibition A primary molecular target of thiopurines in T-lymphocytes is the Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase. researchgate.netnih.gov The active metabolite 6-thioguanine triphosphate (TGTP or 6-Thio-GTP) is a structural analog of guanosine triphosphate (GTP). jci.org TGTP binds to Rac1 in place of GTP, competitively inhibiting its activation. jci.orgmdpi.com The activation of Rac1 is a critical step in the T-cell co-stimulation cascade initiated by CD28. jci.orgresearchgate.net By blocking Rac1 activation, thiopurines effectively convert a pro-survival, proliferative co-stimulatory signal into a pro-apoptotic one. jci.org This inhibition suppresses downstream signaling pathways, including those involving JNK, NF-κB, and the anti-apoptotic protein Bcl-xL, thereby promoting apoptosis in activated T cells. jci.orgaai.orgaai.org This mechanism is central to the immunosuppressive effects of thiopurines in autoimmune diseases. researchgate.nettandfonline.com

Apoptosis Induction in Lymphocytes The induction of apoptosis, particularly in activated T-lymphocytes, is the ultimate result of multiple thiopurine-mediated actions. frontiersin.orgwjgnet.com As described, the inhibition of Rac1 signaling is a direct pathway to T-cell apoptosis. jci.orgresearchgate.net Concurrently, the incorporation of thiopurine nucleotides into DNA and the subsequent futile cycling of the mismatch repair system lead to DNA damage, cell cycle arrest, and the initiation of the intrinsic (mitochondrial) pathway of apoptosis. researchgate.netjci.orgmdpi.com By targeting activated, proliferating lymphocytes through these combined mechanisms, thiopurines achieve their potent immunosuppressive effects. frontiersin.orgresearchgate.net

Preclinical In Vitro and In Vivo Models for Mechanistic Elucidation

The complex mechanisms of action of methylated thiopurines have been deciphered using a variety of preclinical models, which allow for the detailed investigation of cellular and molecular events.

Use of Cell Lines (e.g., Lymphoblastoid Cell Lines, CHO Cells, Human Leukemic Cells) for Studying Mechanisms

In vitro cell culture systems have been indispensable for dissecting the pharmacodynamics of thiopurines. Different cell lines have been employed to investigate specific aspects of the drug's activity, from metabolism and cytotoxicity to the precise molecular interactions with cellular components.

| Cell Line Type | Specific Examples | Application in Thiopurine Research |

| Human Leukemic Cells | CCRF-CEM, MOLT-4, Nalm-6 | Studying cytotoxicity, metabolism, incorporation into DNA/RNA, and gene expression changes following treatment. oup.comportlandpress.comnih.gov |

| Human Colon Cancer Cells | HCT116, RKO | Investigating the role of the DNA mismatch repair (MMR) system in mediating thiopurine cytotoxicity, often using isogenic pairs proficient or deficient in MMR proteins. oup.comaacrjournals.org |

| Lymphoblastoid Cell Lines | Various | Used in pharmacogenomic studies to identify genetic determinants of thiopurine toxicity and metabolism. aacrjournals.org |

| Human Intestinal Cells | HCEC | Serving as an in vitro model to study thiopurine metabolism, transport, and cytotoxicity specifically within the gastrointestinal tract. researchgate.netnih.gov |

| Human Hepatocytes | HepaRG | Used as an in vitro model to study liver-specific metabolism and hepatotoxicity of thiopurines. nih.govresearchgate.net |

| Chinese Hamster Ovary (CHO) Cells | CHO | Employed in genetic studies to explore mechanisms of drug resistance and the function of specific DNA repair pathways. |

These cell-based models have enabled researchers to quantify metabolite formation, measure the extent of DNA incorporation, and elucidate the roles of specific proteins like Rac1 and the MMR machinery in the cellular response to thiopurines. aacrjournals.orgnih.govresearchgate.net

Animal Models for Investigating Mechanistic Basis of Activity and Metabolism (e.g., Nudt15-/- mouse model)

To understand the systemic effects of thiopurine metabolism and activity in a whole organism, researchers have utilized various animal models. Among the most significant is the Nudt15-/- knockout mouse model. nih.govashpublications.org

The enzyme Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 15 (NUDT15) plays a crucial protective role by dephosphorylating the active thiopurine metabolites TGTP and TdGTP, converting them into their inactive monophosphate forms and thus preventing their accumulation and incorporation into DNA. cyagen.com Genetic variants in the NUDT15 gene that reduce or abolish its function are a major cause of severe thiopurine-induced toxicity in humans.

To model this clinically relevant genetic factor, a Nudt15-/- mouse was developed using CRISPR-Cas9 genome editing. nih.govnih.gov Key findings from this model include:

Increased Toxicity: Nudt15-/- mice exhibit extreme sensitivity to 6-mercaptopurine, suffering from severe leukopenia, rapid weight loss, and increased mortality compared to wild-type mice, even at standard doses. nih.govashpublications.orgnih.govamegroups.org

Metabolite Accumulation: The heightened toxicity is directly linked to an excessive accumulation of DNA-incorporated thioguanine nucleotides (DNA-TG) in the tissues of Nudt15-/- mice. nih.govnih.gov

Validation of Genotype-Guided Dosing: The model has been instrumental in demonstrating that reducing the thiopurine dose in Nudt15-/- mice can normalize the levels of DNA-TG, prevent toxicity, and maintain therapeutic efficacy. nih.govashpublications.org

This animal model has provided unequivocal in vivo evidence linking NUDT15 function to thiopurine metabolism and toxicity, validating its importance as a pharmacogenetic biomarker for personalized therapy. nih.gov

Studies on Protein Stability and Activity of Thiopurine-Metabolizing Enzymes (In Vitro)

The enzymatic conversion of thiopurines is a pivotal aspect of their pharmacodynamics. In vitro studies have been instrumental in elucidating the stability and functional capacity of the key enzymes that govern the metabolic fate of these compounds. The primary enzymes involved in the metabolism of thiopurines like 6-mercaptopurine are thiopurine S-methyltransferase (TPMT), xanthine oxidase (XO), and hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.govpharmascigroup.us The methylation of thiopurines by TPMT to produce compounds such as 6-methylmercaptopurine (a methylated form of 6-thiopurine) is a critical catabolic pathway. aacrjournals.orgpnas.org The stability of these enzymes can directly influence their metabolic activity, thereby affecting the balance between therapeutic and inactive metabolites.

Thiopurine S-methyltransferase (TPMT)

TPMT is a cytosolic enzyme that catalyzes the S-methylation of thiopurine drugs, an inactivating step that shunts the parent compounds away from the anabolic pathway that produces cytotoxic thioguanine nucleotides (TGNs). aacrjournals.orgnih.govnih.gov In vitro investigations have revealed that the genetic polymorphism of TPMT is a major determinant of its enzymatic activity, largely due to variations in protein stability. pnas.org

Studies using heterologous expression systems (e.g., yeast and COS-1 cells) to produce recombinant human TPMT have shown that while wild-type and mutant variants may have comparable levels of mRNA, the protein levels of mutant versions are often significantly lower. pnas.org This discrepancy is not due to different rates of protein synthesis but rather to the enhanced degradation of the mutant proteins. pnas.org Pulse-chase experiments have confirmed that mutant TPMT proteins, such as TPMT2 and TPMT3A, have a much shorter half-life and are more prone to proteolysis than the wild-type (TPMT*1) protein. pnas.org

Biophysical characterization of naturally occurring TPMT variants further underscores the link between protein stability and function. For instance, despite being classified as low and intermediate activity variants in vivo, respectively, TPMT6 and TPMT8 were found to be fully functional in vitro when using 6-mercaptopurine as a substrate. nih.govacs.org The discrepancy for the TPMT*6 variant is attributed to its decreased protein stability, which likely leads to increased degradation and a shorter half-life in a cellular environment. nih.gov Thermal denaturation studies, which measure the melting temperature (T_m) of a protein, provide quantitative evidence of this instability.

| Protein Variant | Melting Temperature (T_m) without ANS (°C) | Melting Temperature (T_m) with ANS (°C) |

| Wild-Type TPMT | 54.1 | 53.8 |

| TPMT6 | 49.6 | 48.6 |

| TPMT8 | 54.1 | 51.5 |

| Data sourced from biophysical characterization studies of recombinant TPMT variants. nih.gov ANS (8-Anilino-1-naphthalenesulfonic acid) is a fluorescent probe used to monitor protein unfolding. |

The data clearly show that the TPMT*6 variant has a significantly lower melting temperature than the wild-type protein, indicating reduced thermal stability. nih.gov This intrinsic instability is believed to be the primary cause of its reduced activity in patients. nih.gov The cofactor S-adenosylmethionine (SAM) has also been shown to enhance TPMT protein stability. nih.gov

Xanthine Oxidase (XO)

Xanthine oxidase is a molybdoflavoenzyme that plays a significant role in purine catabolism, including the oxidative metabolism of thiopurines. nih.gov In vitro studies using human liver cytosol have been crucial for characterizing the kinetics of 6-mercaptopurine oxidation. XO catalyzes the conversion of 6-mercaptopurine to 6-thiouric acid, a major inactive metabolite, often proceeding through a 6-thioxanthine (B131520) intermediate. nih.gov

The enzymatic activity of human liver XO has been quantified, revealing its efficiency in metabolizing both the parent drug and its intermediate.

| Substrate | K_m (μM) | V_max (pmol/min/mg) | k_cat (min⁻¹) |

| 6-Mercaptopurine | 25 ± 3 | 2005 ± 64 | 0.057 |

| 6-Thioxanthine | 5.5 ± 0.7 | 450 ± 15 | 0.013 |

| Kinetic parameters for the metabolism of 6-mercaptopurine and 6-thioxanthine by human liver cytosol xanthine oxidase. nih.gov |

These in vitro kinetic data demonstrate that XO has a higher affinity (lower K_m) for the 6-thioxanthine intermediate but a much higher maximum velocity (V_max) for the parent compound, 6-mercaptopurine. nih.gov The activity of XO can also be modulated by other compounds. For example, certain flavonoids and their metabolites have been shown to be inhibitors of XO in vitro, which can impact the elimination of drugs like 6-mercaptopurine. researchgate.net

Hypoxanthine-guanine phosphoribosyltransferase (HPRT)

HPRT is a central enzyme in the purine salvage pathway and is essential for the activation of thiopurine prodrugs. oncotarget.comhmdb.ca It catalyzes the conversion of 6-mercaptopurine and 6-thioguanine to their respective nucleotide forms, thioinosine monophosphate (TIMP) and thioguanosine monophosphate (TGMP). aacrjournals.orgoncotarget.com These nucleotides are the precursors to the active cytotoxic TGNs that are incorporated into DNA and RNA. nih.gov

In vitro studies using human leukemic cell lines have demonstrated the critical role of HPRT activity in thiopurine cytotoxicity. aacrjournals.orgoncotarget.com Cell lines engineered to be resistant to thiopurines often exhibit significantly impaired thiopurine conversion due to mutations that result in HPRT1 activity loss. oncotarget.com The activity of HPRT is directly related to the concentration of TGNs formed within cells. nih.gov While HPRT is vital for the anabolic activation of thiopurines, studies focusing specifically on its protein stability in the presence of methylated thiopurines are less common. The primary focus has been on its catalytic function, which is the rate-limiting step for the activation of these drugs. oncotarget.comhmdb.ca

Structure Activity Relationship Sar Studies of 2 Methyl 6 Thiopurine and Its Analogues

Elucidating the Influence of Methylation on Biological Activity

Methylation plays a pivotal role in the metabolism and activity of thiopurine drugs. The addition of a methyl group to 6-mercaptopurine (B1684380) (6-MP) to form 6-methylmercaptopurine (B131649) (6-MMP) is a significant metabolic step. nih.gov This conversion is catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). aacrjournals.orgresearchgate.netildcare.nlresearchgate.net The activity of TPMT can vary significantly among individuals due to genetic polymorphisms, which in turn affects the balance between methylated metabolites and the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs). nih.govirjournal.org

Specifically, S-methylation of 6-mercaptopurine and its metabolite 6-thioinosine monophosphate (6-TIMP) by TPMT leads to the formation of 6-methylmercaptopurine (6-MMP) and 6-methylthioinosine (B81876) monophosphate (MeTIMP), respectively. nih.govscispace.com Elevated levels of methylated metabolites, such as 6-MMP, are associated with hepatotoxicity, while the therapeutic efficacy is primarily attributed to 6-TGNs. nih.govirjournal.org Therefore, the methylation of the sulfur atom at the 6-position generally leads to an inactivation of the drug's primary immunosuppressive pathway. researchgate.net

Furthermore, the methylation of S6-thioguanine (⁶SG) in DNA to form S⁶-methylthioguanine (S⁶mG) can have dual effects. nih.gov On one hand, S⁶mG can contribute to cytotoxicity by inhibiting transcription. nih.gov On the other hand, it may lead to therapy-related cancers by inducing mutations. nih.gov This highlights the complex role of methylation in both the therapeutic and adverse effects of thiopurines.

Studies have also explored the impact of methylation at other positions. For instance, the introduction of a methyl group at the C2 position of the purine (B94841) ring, as in 2-methyl-6-mercaptopurine, has been a subject of structure-activity relationship studies. utexas.edu

Impact of Substituent Position and Chemical Nature on Molecular Recognition

The position and chemical nature of substituents on the thiopurine scaffold are critical determinants of their interaction with biological targets and their resulting activity. The enzymatic hydroxylation of thiopurines by xanthine (B1682287) oxidase, for example, is highly dependent on the substituent's position. nih.gov

A comparative study of 6-mercaptopurine (6-MP) and its analogue 2-mercaptopurine (B1228145) (2-MP) revealed different oxidative hydroxylation pathways. nih.gov 6-MP is converted to 6-thiouric acid in a two-step process, whereas 2-MP is hydroxylated to 8-hydroxy-2-mercaptopurine in a single step. nih.gov This difference in metabolic fate underscores the influence of the thiol group's position on enzymatic recognition and processing.

The nature of the substituent also plays a crucial role. For example, the thiocarbonyl group is essential for the inhibitory activity of 6-MP and 6-thioguanine (6-TG) against the papain-like protease of SARS-CoV. nih.gov This suggests that the sulfur atom is a key pharmacophore for this particular biological activity.

Furthermore, the introduction of various heterocyclic moieties at the sulfhydryl group of 6-mercaptopurine has been shown to modulate its anticancer activity. researchgate.net The synthesis of asymmetrical disulfides by incorporating substituted 1,2,4-triazoles has led to compounds with improved therapeutic efficacy against certain cancer cell lines. researchgate.net

Rational Design Principles for Modulating Molecular Interactions and Pathway Specificity

Rational drug design has been employed to develop novel thiopurine analogues with optimized properties. oup.comnih.govirjournal.org This approach involves targeted molecular modeling and structural modifications to enhance desired biological activities while minimizing adverse effects.

One successful example is the development of designer thiopurine analogues with higher potency to suppress the Vav1-dependent Rac1 signaling pathway, which is a key target for immunosuppression in inflammatory bowel diseases. oup.com By modifying the 6-thio-GTP molecule, researchers have created analogues that induce T cell apoptosis more effectively than the parent compound, 6-mercaptopurine. oup.comnih.gov

The design of prodrugs is another strategy to improve the therapeutic profile of thiopurines. acs.org For instance, 6-thioguanosine (B559654) monophosphate (6sGMP) prodrugs have been developed to bypass resistance mechanisms in cancer cells. acs.org These prodrugs can be efficiently converted to the active 6sG nucleotides within the cell, leading to superior efficacy in resistant cell lines. acs.org

The core principles of these design strategies often involve:

Identifying the key pharmacophore responsible for the desired activity. nih.gov

Modifying the chemical structure to enhance binding affinity and specificity for the target protein. oup.com

Altering the metabolic pathway to favor the formation of active metabolites over toxic ones. irjournal.org

Improving cellular uptake and bioavailability through prodrug strategies. acs.org

Conformational Analysis and Bioactive Conformations

The three-dimensional structure and conformational flexibility of thiopurine analogues are crucial for their interaction with biological targets. mdpi.com Molecular docking and other computational methods are used to predict the binding modes and conformations of these molecules within the active sites of enzymes and receptors. mdpi.com

The bioactive conformation is the specific spatial arrangement of a molecule that allows it to bind to its target and elicit a biological response. For thiopurines, this involves adopting a conformation that fits into the binding pocket of enzymes like TPMT or hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govacs.org

Studies on tricyclic thiopurine derivatives have shown that these molecules can exist in different tautomeric forms, with the thione form generally being dominant. mdpi.comnih.gov The specific tautomeric and conformational state can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds and other non-covalent interactions with the target protein.

Theoretical and Computational Chemistry Investigations of 2 Methyl 6 Thiopurine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of thiopurine derivatives. researchgate.net While specific studies on 2-Methyl-6-thiopurine are not extensively detailed in the literature, a wealth of data on the parent compound, 6-mercaptopurine (B1684380) (6-MP), provides a robust framework for understanding its methylated analogue. researchgate.netaucegypt.edu

DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry and calculate key electronic descriptors. researchgate.netresearchgate.net These parameters help in understanding the molecule's stability and reactivity.

Key Electronic Properties:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. researchgate.net A small HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For instance, studies on 6-MP cocrystals have shown that a low energy gap (e.g., 3.7612 eV) is indicative of high reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. aucegypt.edu For thiopurines like 6-MP and 6-thioguanine (B1684491), MEP analysis reveals that the sulfur and nitrogen atoms are prominent nucleophilic sites, making them key locations for interactions with biological targets or metal ions. aucegypt.edu

The table below summarizes typical quantum chemical parameters investigated for thiopurine-like compounds, derived from studies on related molecules.

| Parameter | Description | Typical Significance for Thiopurines |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; important for charge-transfer interactions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; relevant for interactions with electrophiles. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and the nature of intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. |

These quantum studies provide a foundational understanding of the molecule's intrinsic properties, which dictates its behavior in more complex biological environments.

Tautomerism and Isomerism Analysis of this compound and Related Structures

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a critical feature of thiopurines. byjus.comtgc.ac.in For this compound, the primary tautomeric equilibrium is between the thione (C=S) and thiol (S-H) forms.

Thione-Thiol Tautomerism: The hydrogen atom can be located on a nitrogen atom of the purine (B94841) ring (thione form) or on the exocyclic sulfur atom (thiol form). mdpi.com

Annular Tautomerism: In addition to the thione-thiol equilibrium, protons can migrate between the nitrogen atoms of the imidazole (B134444) ring (N7 and N9), a process known as annular tautomerism. tgc.ac.in

Quantum chemical calculations and experimental studies (NMR, IR spectroscopy) on related thiopurines like 6-mercaptopurine and 2-thiopurine consistently show that the thione form is the dominant and most stable tautomer in various conditions. mdpi.comnih.govresearchgate.net Theoretical calculations predict the thiol N9H tautomer to be the most stable isomer for 2-thiopurine. nih.gov Similarly, for 6-methylthio-2-oxopurine, the 3,7-di-NH tautomer is the major species in aqueous solution, which avoids the less stable 3,9-disubstituted structure. rsc.org The stability of the N(7)H versus N(9)H tautomer can be influenced by the solvent and substitution patterns. For 6-mercaptopurine, quantum-chemical calculations estimated the ratio of N(7)H to N(9)H tautomers to be approximately 3:1. researchgate.net

The predominance of the thione form is crucial for its biological activity, as the C=S double bond and the N-H group are key features recognized by metabolizing enzymes.

| Tautomeric Form | Key Structural Feature | Relative Stability |

| Thione (N7-H) | C=S double bond, proton on N7 | Generally the most stable form. researchgate.net |

| Thione (N9-H) | C=S double bond, proton on N9 | Slightly less stable than the N7-H form. researchgate.net |

| Thiol | C-S single bond, S-H group | Significantly less stable than thione forms. mdpi.com |

Computational Modeling of Enzyme-Substrate Interactions (e.g., TPMT binding with thiopurines)

Thiopurine S-methyltransferase (TPMT) is a key enzyme in the metabolism of thiopurines. nih.gov It catalyzes the S-methylation of compounds like this compound, converting them into less active metabolites. nih.govnih.gov Computational modeling, including molecular docking and molecular dynamics, has been extensively used to study the interaction between thiopurines and TPMT. bioinformation.netnih.gov

These studies aim to understand the structural basis of TPMT's function and how genetic variations (polymorphisms) affect its activity. researchgate.net Molecular dynamics simulations of the human TPMT complexed with 6-mercaptopurine (a close analog of this compound) reveal the precise binding mode. nih.gov

Key findings from these models include:

Active Site Binding: The thiopurine substrate binds in a specific pocket within the TPMT enzyme. nih.gov

Crucial Interactions: The substrate is stabilized within the active site through non-bonded interactions with specific amino acid residues. For 6-MP, these include interactions with Phe40, Pro196, and Arg226. bioinformation.netnih.gov

Methylation Mechanism: The enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.net The computational model shows the thiopurine positioning itself adjacent to SAM (or its product, S-adenosyl-L-homocysteine, AdoHcy), facilitating the transfer of the methyl group to the sulfur atom of the thiopurine. bioinformation.net

The table below lists key amino acid residues in the TPMT active site identified through computational studies as being important for thiopurine binding.

| Interacting Residue | Type of Interaction | Reference |

| Phe40 | Non-bonded interaction | bioinformation.netnih.gov |

| Pro196 | Non-bonded interaction | bioinformation.netnih.gov |

| Arg226 | Non-bonded interaction | bioinformation.netnih.gov |

Understanding these interactions at an atomic level is vital for predicting how different thiopurine derivatives will be metabolized and for designing new drugs that can modulate TPMT activity.

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations are applied to investigate its interaction with biological targets like TPMT, providing insights beyond the static picture offered by molecular docking. nih.govfrontiersin.org

MD simulations allow for:

Conformational Sampling: Both the ligand (thiopurine) and the protein (enzyme) are flexible. MD simulations explore the different conformations (shapes) the complex can adopt, providing a more realistic view of the binding event. researchgate.net

Stability of Binding: By running simulations for nanoseconds or even microseconds, researchers can assess whether the ligand remains stably bound in the active site or if it dissociates. frontiersin.org For example, simulations of 6-mercaptopurine with SARS-CoV-2 PLpro showed that the ligand was highly mobile and did not form stable interactions, suggesting it would be a weak binder. frontiersin.org

Binding Affinity Prediction: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD simulation trajectories to estimate the free energy of binding. researchgate.net This provides a quantitative prediction of how strongly the ligand binds to the protein, which is crucial for drug design.

A typical MD simulation protocol involves heating and equilibrating the system, followed by a production run where data is collected. acs.org The trajectory from the simulation shows the ligand, such as 6-MP, being stabilized in the TPMT active site through various non-bonded interactions. nih.gov While these simulations provide invaluable atomic-level insights, their accuracy depends on the force field parameters used and the length of the simulation. bioinformation.netnih.gov

In Silico Prediction of Biochemical Pathway Involvement and Metabolic Fates

In silico tools and models are used to predict the metabolic fate of drug candidates, helping to identify potential metabolic pathways and the enzymes involved. researchgate.netwdh.ac.id For this compound, its metabolic pathway is predicted to be analogous to that of other well-studied thiopurines like 6-mercaptopurine and azathioprine. nih.govfrontiersin.org

The primary competing metabolic pathways are:

S-methylation by Thiopurine S-methyltransferase (TPMT): This is a major inactivation pathway. TPMT catalyzes the transfer of a methyl group from SAM to the sulfur atom of the thiopurine, producing a methylated metabolite (e.g., 6-methylmercaptopurine (B131649) from 6-MP). frontiersin.orgnih.gov Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity among individuals, affecting both the efficacy and toxicity of thiopurine drugs. nih.gov

Oxidation by Xanthine (B1682287) Oxidase (XO): This enzyme, found in the liver and intestinal mucosa, can oxidize thiopurines to inactive metabolites like thiouric acid. frontiersin.org

Anabolic Conversion: The therapeutically active pathway involves a series of enzymatic steps that convert thiopurines into thioguanine nucleotides (TGNs). However, the competing catabolic pathways mediated by TPMT and XO limit the formation of these active metabolites. nih.gov

In silico models can analyze a molecule's structure to predict its susceptibility to metabolism by these different enzyme families. researchgate.net For example, the presence of the thiol (or thione) group makes this compound a prime substrate for TPMT. Such predictions are valuable early in the drug development process to anticipate a compound's pharmacokinetic profile. wdh.ac.id

DFT Calculations for Understanding Molecular Interactions (e.g., with metal surfaces, if applicable to biological systems)

Density Functional Theory (DFT) is not only used to study isolated molecules but also to understand their interactions with other chemical species, including metal surfaces. mdpi.comfrontiersin.org This is relevant for applications such as the development of drug delivery systems (e.g., using gold nanoparticles) or biosensors.

A DFT study on the interaction of 6-mercaptopurine (MP) and 6-thioguanine (TG) with an aluminum (Al) surface demonstrated the potential of these molecules as corrosion inhibitors, a process driven by their adsorption onto the metal. aucegypt.edu A similar study investigated the adsorption of 6-MP onto a gold (Au) cluster, which serves as a model for gold nanoparticle drug carriers. researchgate.netresearchgate.net

Key insights from these DFT studies include:

Binding Mechanism: The thiopurine molecule preferentially binds to the metal surface through its sulfur atom, forming a strong covalent or coordinate bond (e.g., Au-S). researchgate.netresearchgate.net

Interaction Energy: DFT can calculate the adsorption or interaction energy, quantifying the strength of the bond between the drug and the surface. For example, the interaction energy for 6-mercaptopurine on an Al(111) surface was calculated to be -1.64 eV. aucegypt.edu

Role of Other Interactions: Besides the primary metal-sulfur bond, weaker interactions like hydrogen bonds between the purine ring's N-H groups and the surface atoms can further stabilize the complex. researchgate.netresearchgate.net

Influence of Environment: Calculations can be performed in both gas phase and a simulated aqueous environment (using models like IEF-PCM) to understand how the solvent affects the interaction. researchgate.netaucegypt.edu

These computational investigations are crucial for the rational design of nanomedicine platforms, helping to predict how a drug like this compound would interact with a carrier material.

Advanced Analytical Research Methodologies for Studying Methylated Thiopurines

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS/MS) Techniques for Metabolite Quantification in Research Samples

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the precise quantification of thiopurine metabolites in various biological matrices, particularly red blood cells (RBCs). This powerful combination offers high sensitivity and specificity, allowing researchers to measure concentrations of key metabolites like 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN), the latter being derived from 2-Methyl-6-thiopurine.

The general workflow for this analysis involves several key steps. First, RBCs are isolated from whole blood samples, often using an automated cell washer to improve efficiency. nih.gov The cells are then lysed, and the nucleotide metabolites are hydrolyzed using acid to release their corresponding bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP). springernature.com Following hydrolysis, the sample is prepared for analysis, which may involve protein precipitation or other cleanup steps. The extract is then injected into an HPLC system, where the metabolites are separated chromatographically, typically on a C18 reverse-phase column. nih.gov The separated compounds are then introduced into a tandem mass spectrometer, which provides definitive identification and quantification based on their specific mass-to-charge (m/z) ratios. nih.gov Stable isotope-labeled internal standards, such as 6-MMP-d3, are commonly used to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. springernature.comnih.gov

Numerous validated LC-MS/MS methods have been developed, each with specific performance characteristics. These methods are essential for research studies correlating metabolite concentrations with enzymatic activity and other biological outcomes. nih.govnih.gov

Below is an interactive table summarizing typical validation parameters for LC-MS/MS methods used in thiopurine metabolite research.

| Parameter | 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine Nucleotides (6-MMPN) | Reference |

| Linear Range | 0.1–10 µmol/L | 0.5–100 µmol/L | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 µmol/L | 0.5 - 4.0 µmol/L | nih.govnih.gov |

| Mean Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | researchgate.netsemanticscholar.org |

| Intra-assay Coefficient of Variation (CV) | < 4.41% | < 4.41% | nih.gov |

| Inter-assay Coefficient of Variation (CV) | < 5.43% | < 5.43% | nih.gov |

Spectroscopic Methods for Structural Characterization in Biological Systems (e.g., NMR for tautomerism)

Spectroscopic methods are indispensable for the structural characterization of thiopurines. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy provide detailed information about the molecular structure, including the investigation of tautomerism, which is a key characteristic of these compounds. acs.orgarizona.edu

Thiopurines, including 6-thiopurine, can exist in different tautomeric forms, primarily the thione (C=S) and thiol (S-H) forms. The equilibrium between these forms can be influenced by the molecular environment. acs.org FTIR spectroscopy, particularly when combined with matrix isolation techniques, has been used to study the tautomers of 6-thiopurine. acs.orgarizona.edu These studies have shown that in an inert argon matrix, 6-thiopurine exists as a mixture of thione and thiol tautomers. acs.org The presence of a thiocarbonyl group in the thiopurine structure shifts the absorption region to longer wavelengths compared to naturally occurring nucleosides, a property that is useful for selective excitation in biological systems. nih.gov

While direct NMR studies on this compound tautomerism are less common in the literature, the principles are directly applicable. NMR spectroscopy can distinguish between tautomers by analyzing the chemical shifts and coupling constants of specific protons and carbons. For instance, the presence of an S-H proton signal would be indicative of the thiol form, whereas its absence and specific shifts of the purine (B94841) ring protons and carbons would characterize the thione form. These structural studies are fundamental to understanding how this compound interacts with enzymes and other biological molecules.

Methodologies for Studying Nucleic Acid Incorporation and Adduct Formation (In Vitro)

A critical aspect of thiopurine research is understanding how their metabolites incorporate into DNA and RNA, and the subsequent formation of adducts. These events are believed to be central to the compound's biological activity. nih.govnih.gov In vitro methodologies have been developed to study these processes in a controlled environment.

A common approach involves the chemical synthesis of oligodeoxynucleotides (ODNs)—short, single strands of synthetic DNA—that contain a thiopurine analogue, such as 6-thioguanine (6-TG) or its methylated derivative, at a specific site. nih.govnih.gov These modified ODNs serve as templates in in vitro replication assays using DNA polymerases. nih.gov By analyzing the products of the polymerase reaction, researchers can determine how the presence of the thiopurine analogue affects DNA replication. This includes assessing whether the polymerase stalls at the site of the modified base or if it misincorporates incorrect nucleotides opposite the lesion. nih.gov

The analysis of these in vitro replication products is frequently performed using LC-MS/MS. nih.govdiva-portal.org This technique allows for the precise identification and quantification of the different DNA fragments produced, revealing the frequency and type of nucleotide misincorporation. nih.gov Furthermore, novel methods have been developed to directly measure the extent of thioguanine incorporation into the DNA of cells. This involves isolating genomic DNA, enzymatically digesting it into individual nucleosides, and then using LC-MS/MS to quantify the amount of deoxythioguanosine relative to normal deoxynucleosides. diva-portal.orgnih.gov

General methods for detecting DNA adducts, such as the ³²P-postlabeling assay, can also be applied, although LC-MS/MS offers greater structural information about the specific adduct formed. nih.gov These in vitro studies provide crucial mechanistic insights into how metabolites of compounds like this compound may lead to cytotoxic effects through interaction with nucleic acids. nih.gov

Development and Validation of Enzyme Activity Assays for Mechanistic Research (e.g., TPMT activity assays)

The enzymatic pathways governing thiopurine metabolism are central to their activity. Thiopurine S-methyltransferase (TPMT) is a key enzyme that catalyzes the S-methylation of 6-mercaptopurine (B1684380) to form this compound (6-methylmercaptopurine). nih.gov Therefore, the development and validation of robust TPMT activity assays are essential for mechanistic research.

Phenotypic assays measure the actual enzymatic activity in a biological sample, typically red blood cell lysate. nih.govcapbluecross.com The most modern and reliable methods utilize LC-MS/MS. nih.govnih.gov In a typical TPMT activity assay, a patient's RBC lysate is incubated with the substrate (e.g., 6-mercaptopurine) and a methyl donor, S-adenosyl-l-methionine (SAM). nih.govresearchgate.net The TPMT enzyme present in the lysate catalyzes the transfer of a methyl group from SAM to the substrate, producing the methylated metabolite (6-methylmercaptopurine). researchgate.net

The reaction is stopped after a specific incubation period, and the amount of 6-methylmercaptopurine produced is quantified by LC-MS/MS. nih.gov The enzyme activity is then calculated and typically expressed as nanomoles of product formed per gram of hemoglobin per hour (nmol/g Hb/h) or units per milliliter of packed red blood cells (U/mL). nih.govaruplab.com

The validation of these assays is critical and includes establishing parameters such as accuracy, precision (intra- and inter-assay variability), linearity, and the lower limit of quantification, ensuring the results are reliable and reproducible. nih.gov

Below is an interactive table outlining the key components of a validated LC-MS/MS-based TPMT activity assay.

| Assay Component | Description | Example | Reference |

| Enzyme Source | Lysate from washed red blood cells | Human whole blood EDTA lysate | nih.gov |

| Substrate | The compound that is methylated by TPMT | 6-mercaptopurine (6-MP) | nih.govresearchgate.net |

| Methyl Donor | Provides the methyl group for the reaction | S-adenosyl-l-methionine (SAM) | nih.govresearchgate.net |

| Product Measured | The methylated metabolite quantified to determine activity | 6-methylmercaptopurine (6-MMP) | nih.govaruplab.com |

| Analytical Method | Technique used for sensitive and specific quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govmayocliniclabs.com |

| Internal Standard | Used to ensure analytical accuracy | 6-MMP-d3 (deuterated 6-MMP) | nih.gov |

Genomic and Proteomic Approaches to Identify and Characterize Related Enzymes and Targets

Genomic and proteomic approaches are powerful tools for discovering and characterizing the enzymes, transporters, and cellular targets involved in the metabolism and mechanism of action of methylated thiopurines.

Genomic approaches focus on studying an organism's complete set of DNA (genome) to identify genetic variations that influence drug response. A classic example in thiopurine research is the identification of genetic polymorphisms in the TPMT gene. nih.govtandfonline.com Genotyping for common TPMT variants that lead to decreased enzyme activity is a well-established application of pharmacogenetics. nih.govtesting.com More recently, agnostic genome-wide association studies (GWAS) have led to the discovery of other important genes. For instance, variants in the NUDT15 gene have been identified as a major cause of thiopurine intolerance, particularly in individuals of Asian and Hispanic descent. nih.govnih.gov Advanced techniques like whole-exome sequencing can be used to comprehensively screen for both known and novel variants in genes related to thiopurine metabolism. researchgate.net

Proteomic approaches involve the large-scale study of proteins. These methods can be used to identify the full complement of proteins in a cell or tissue (the proteome) and to see how their expression levels change in response to a compound like this compound. Mass spectrometry-based proteomics can be used to identify proteins that directly bind to thiopurine metabolites, potentially revealing novel cellular targets or resistance mechanisms. Furthermore, proteomics can help characterize the downstream effects of thiopurine action by identifying changes in protein expression or post-translational modifications in pathways related to cell cycle control, apoptosis, and DNA repair. While the application of proteomics in identifying novel thiopurine-related enzymes is an emerging area, it holds significant promise for expanding our understanding beyond the known metabolic pathways. tandfonline.commdpi.com

Future Research Directions and Unanswered Questions in 2 Methyl 6 Thiopurine Research

Deeper Elucidation of Specific Protein-Compound Interactions

A foundational aspect of understanding the biological relevance of any small molecule lies in identifying its interacting protein partners. For 2-Methyl-6-thiopurine, initial studies have been concentrated on its interaction with ribozymes, which are RNA enzymes. Research has shown that certain in vitro-selected purine (B94841) synthase ribozymes can recognize and react with this compound, albeit with varying degrees of efficiency compared to other purine analogs. sfu.caresearchgate.net For instance, one study found that the MA ribozyme reacted with this compound at a rate 1-2 times slower than with 6-thiopurine. acs.org Conversely, the pR1 ribozyme, which is highly specific for 6-thioguanine (B1684491), displayed no detectable activity with this compound, highlighting the nuanced structural discrimination within these catalytic RNAs. frontiersin.orgresearchgate.net

Beyond ribozymes, the interaction of this compound with proteins, particularly enzymes involved in purine metabolism and DNA replication, remains largely unexplored. A study on synthetic methylated nucleobases demonstrated that a 2'-deoxynucleotide containing a this compound moiety fails to form a self-complementary base pair, suggesting that its incorporation into a DNA duplex would likely introduce structural perturbations. nih.govscispace.com

Table 1: Reactivity of Selected Ribozymes with this compound

| Ribozyme | Relative Reactivity with this compound | Reference |

|---|---|---|

| MA | Reacts at a rate 1-2 times slower than with 6-thiopurine | acs.org |

| RA | No detectable reaction | acs.org |

| pR1 | No detectable activity | frontiersin.orgresearchgate.net |

Exploration of Novel Biological Roles and Molecular Mechanisms

The known biological role of this compound is currently limited to its function as a substrate analog in biochemical assays. However, its structural similarity to endogenous purines and therapeutic thiopurines suggests the potential for broader biological activities. Research has indicated that when incorporated into a DNA template, a 2'-deoxynucleotide of this compound is recognized as either a guanine (B1146940) or a cytosine by E. coli DNA polymerases. nih.gov This points to a potential mutagenic role if the compound were to be incorporated into the genome.

Future investigations should aim to uncover novel biological functions. This could involve cell-based screening assays to assess its effects on cell proliferation, apoptosis, and other key cellular processes. Furthermore, exploring its impact on pathways known to be affected by other thiopurines, such as the induction of oxidative stress and the inhibition of de novo purine synthesis, would be a logical starting point. nih.gov

Development of Advanced Research Tools and Probes Based on this compound Core

The utility of this compound as a chemical probe has been demonstrated in studies of ribozyme specificity. researchgate.net Its simple, methylated purine scaffold presents an opportunity for the development of more sophisticated research tools. By functionalizing the this compound core with reporter groups such as fluorophores, biotin (B1667282), or photo-crosslinkers, a new generation of chemical probes could be created.

These probes would be invaluable for a variety of applications, including: